What is the mechanism of action of 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine?
What is the mechanism of action of 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine?
An In-Depth Technical Guide to the Mechanistic Landscape of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives
Authored by: A Senior Application Scientist
Foreword: This technical guide delves into the mechanism of action of compounds centered around the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine core structure. While direct, in-depth research on the specific N-ethyl derivative, 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, is not extensively available in the public domain, a wealth of information exists for its close analogs. This guide synthesizes the current understanding of these derivatives to provide a comprehensive overview of their biological activities and potential therapeutic applications for researchers, scientists, and drug development professionals. The insights presented herein are extrapolated from studies on structurally related compounds and are intended to serve as a foundational resource for further investigation into this promising class of molecules.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique structural features, including the presence of a toxophoric -N=C-S moiety, contribute to its ability to interact with various biological targets. The 2,5-disubstituted 1,3,4-thiadiazoles, in particular, have garnered significant attention for their therapeutic potential, exhibiting properties that span from antimicrobial and antiviral to anticancer and anticonvulsant.
The subject of this guide, the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine framework, combines the versatile 1,3,4-thiadiazole ring with a 4-chlorophenyl group, a substitution pattern frequently associated with enhanced biological activity. This guide will explore the multifaceted mechanisms of action attributed to derivatives of this core structure, providing a scientific foundation for their further development.
Synthetic Strategies
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives typically involves a multi-step process commencing from 4-chlorobenzoic acid. A common synthetic route is outlined below:
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Esterification: 4-chlorobenzoic acid is first esterified, for example, with methanol.
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Hydrazination: The resulting ester undergoes hydrazination to form the corresponding hydrazide.
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Cyclization: The hydrazide is then cyclized, often with a thiocyanate or a similar reagent, to form the 1,3,4-thiadiazole ring. Alternatively, 4-substituted benzoyl thiosemicarbazides can undergo dehydrocyclization using concentrated sulfuric acid.
Further modifications at the 2-amino position can be achieved through reactions such as acylation or substitution to yield a diverse library of derivatives.
Caption: General synthetic workflow for 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives.
Unraveling the Mechanisms of Action
Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine have demonstrated a range of biological activities, suggesting multiple mechanisms of action.
Anticancer Activity
The most extensively studied therapeutic potential of this class of compounds is their anticancer activity. Several mechanisms have been proposed based on preclinical studies.
A key mechanism by which derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole exert their anticancer effects is through the induction of programmed cell death (apoptosis) and cell cycle arrest. Studies on certain derivatives have shown that they can modulate the expression of key regulatory proteins involved in these processes. For instance, an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 have been observed in cancer cells treated with these compounds, indicating the activation of the intrinsic apoptotic pathway. Furthermore, these derivatives have been shown to induce cell cycle arrest at the S and G2/M phases in various cancer cell lines, thereby inhibiting their proliferation.
Caption: Proposed intrinsic apoptotic pathway induced by 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives.
Certain derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes play a crucial role in maintaining the pH homeostasis of tumor cells, contributing to their survival and proliferation in the acidic tumor microenvironment. The inhibition of these CAs by the thiadiazole derivatives disrupts this pH regulation, leading to increased intracellular acidification and subsequent cancer cell death. Notably, some of these compounds have shown selectivity for the tumor-associated CA isoforms over the off-target cytosolic isoform II, suggesting a favorable safety profile.
Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of arachidonic acid, and their activity has been linked to the development of various cancers. Some N-substituted benzamide derivatives of 1,3,4-thiadiazoles have been evaluated as LOX inhibitors, with some showing potent activity. This suggests that the anticancer effects of certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives may, in part, be mediated through the inhibition of the LOX pathway.
Computational studies on a closely related analog, 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, have suggested its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a well-validated target in cancer therapy, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival. While experimental validation is pending, these in silico findings provide a rationale for investigating EGFR inhibition as a potential mechanism of action for this class of compounds.
Antiviral Activity
Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have also demonstrated antiviral properties. Specifically, certain sulfonamide derivatives have shown inhibitory activity against the Tobacco Mosaic Virus (TMV). The exact mechanism of this antiviral action has not been fully elucidated but is an area of active research.
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold is also present in compounds with anticonvulsant activity. Studies on some 2,5-disubstituted 1,3,4-thiadiazoles have shown their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) model. While the precise molecular targets for this activity are not fully defined, it highlights another potential therapeutic application for this class of compounds.
Experimental Protocols
To aid researchers in the investigation of 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine and its analogs, this section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
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Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
Protocol:
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Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
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Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
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Fixation: Fix the cells in 70% ethanol at -20°C overnight.
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Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Pharmacokinetic Study
Protocol (General Outline):
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Radiolabeling (if applicable): The compound can be radiolabeled (e.g., with Iodine-131) for tracing.
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Animal Model: Utilize a suitable animal model (e.g., mice or rats).
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Compound Administration: Administer the compound intravenously or orally.
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Blood Sampling: Collect blood samples at various time points post-administration.
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Tissue Distribution (optional): At the end of the study, harvest various organs to determine tissue distribution.
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Sample Analysis: Analyze the concentration of the compound in plasma and tissues using an appropriate method (e.g., LC-MS/MS or gamma counter for radiolabeled compounds).
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Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of some 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e | MCF-7 | 1.83 ± 0.12 | |
| HepG2 | 2.14 ± 0.15 | ||
| 4i | MCF-7 | 2.51 ± 0.18 | |
| HepG2 | 1.96 ± 0.13 | ||
| ST10 | MCF-7 | 49.6 | |
| MDA-MB-231 | 53.4 |
Note: Compound IDs are as designated in the cited literature.
Conclusion and Future Directions
The 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, including anticancer, antiviral, and anticonvulsant effects, underscore the importance of this chemical class. The primary anticancer mechanisms appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes such as carbonic anhydrases.
Future research should focus on elucidating the specific molecular targets of 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine and optimizing its structure to enhance potency and selectivity. Further investigation into its potential as an EGFR inhibitor is also warranted. A comprehensive understanding of its structure-activity relationship will be crucial for advancing this promising compound and its analogs through the drug discovery pipeline.
References
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules (Basel, Switzerland), 15(12), 9046–9056. [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
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El-Masry, R. M., El-Sayed, M. A. A., Abuo-Rahma, G. E.-D. A., & Al-Shaarawy, S. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8309. [Link]
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